molecular formula C12H10ClN3O B14252987 Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- CAS No. 362622-82-0

Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)-

Cat. No.: B14252987
CAS No.: 362622-82-0
M. Wt: 247.68 g/mol
InChI Key: AXHHSRACODCVKX-UHFFFAOYSA-N
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Description

Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- is a chemical compound with the molecular formula C12H10ClN3O It is a derivative of pyrazinecarboxamide, characterized by the presence of a chlorine atom at the 6th position and a 2-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- typically involves the reaction of 2-methylbenzylamine with 2-chloro-6-pyrazinecarboxylic acid methyl ester. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinecarboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamides.

Scientific Research Applications

Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

362622-82-0

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-chloro-N-(2-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10ClN3O/c1-8-4-2-3-5-9(8)16-12(17)10-6-14-7-11(13)15-10/h2-7H,1H3,(H,16,17)

InChI Key

AXHHSRACODCVKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=CC(=N2)Cl

Origin of Product

United States

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